molecular formula C5H10ClN3 B1432985 N-ethyl-1H-imidazol-2-amine hydrochloride CAS No. 1423034-37-0

N-ethyl-1H-imidazol-2-amine hydrochloride

Cat. No. B1432985
CAS RN: 1423034-37-0
M. Wt: 147.6 g/mol
InChI Key: YPGUTVIARMTADV-UHFFFAOYSA-N
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Description

“N-ethyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1423034-37-0 . It has a molecular weight of 147.61 . This compound is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The InChI code for “N-ethyl-1H-imidazol-2-amine hydrochloride” is 1S/C5H9N3.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3, (H2,6,7,8);1H . This indicates the presence of a chlorine atom (Cl), an ethyl group (C2H5), and an imidazole ring (C3H3N2) in the molecule .


Physical And Chemical Properties Analysis

“N-ethyl-1H-imidazol-2-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 147.61 .

Scientific Research Applications

Synthesis of Hypoxanthines A study by Nielsen and Pedersen (1982) explored the use of phosphorus pentoxide-amine hydrochloride mixtures, potentially including N-ethyl-1H-imidazol-2-amine hydrochloride, in the synthesis of hypoxanthines. This process involves heating certain ethyl imidazole carboxylates with primary amine hydrochlorides and phosphorus pentoxide. This synthesis is noteworthy for its potential applications in creating compounds for pesticide and anticancer screenings (Nielsen & Pedersen, 1982).

Synthesis of Benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine Derivatives Chen, Lei, and Hu (2013) developed an efficient method for synthesizing derivatives of benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine. This process involves a four-component reaction catalyzed by thiamine hydrochloride, suggesting potential applications of similar amine hydrochlorides in organic synthesis (Chen, Lei, & Hu, 2013).

Synthesis of 2-azaadenines and 2-azahypoxanthines Andersen and Pedersen (1986) reported the synthesis of biologically active N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines from 4-diazo-4H-imidazoles, involving primary amines. This indicates the potential role of N-ethyl-1H-imidazol-2-amine hydrochloride in synthesizing biologically significant compounds (Andersen & Pedersen, 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “N-ethyl-1H-imidazol-2-amine hydrochloride” and similar imidazole compounds are likely to involve further exploration of their broad range of chemical and biological properties . These compounds are key components to functional molecules that are used in a variety of everyday applications , and their synthesis methodologies continue to be refined .

properties

IUPAC Name

N-ethyl-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGUTVIARMTADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1H-imidazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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